I472 inhibitor
Description
Properties
Molecular Formula |
C22H21ClN2O4 |
|---|---|
Molecular Weight |
412.87 |
IUPAC Name |
Ethyl (E)-6-Chloro-3-(3-((2-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ |
InChI Key |
BRMZRDPEXXAZRV-ZHACJKMWSA-N |
SMILES |
O=C(C(N1)=C(/C=C/C(NCC2=CC=CC=C2OC)=O)C3=C1C=C(Cl)C=C3)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
i472; i-472; i 472; i472 inhibitor |
Origin of Product |
United States |
Discovery and Rational Design Principles of I472 Inhibitor
Identification through High-Throughput Screening Methodologies
High-throughput screening (HTS) represents a foundational strategy in the early stages of drug discovery, enabling the rapid assessment of large collections of chemical compounds for their ability to modulate a specific biological target. yu.eduagilent.com The primary objective of HTS is to identify "hits," which are compounds that exhibit the desired biological activity in an initial screen. yu.edu This process involves the automation and miniaturization of assays to significantly reduce the time and cost associated with screening thousands to millions of compounds. agilent.com
The initial step in an HTS campaign is the development of a robust and reliable assay that can provide a simple readout to identify compounds that interact with the target of interest. yu.edu These assays can be biochemical, utilizing purified target proteins to measure ligand binding or enzymatic inhibition, or cell-based, which assess the compound's effect within a cellular context. yu.edunih.gov For the identification of the I472 inhibitor, a cell-based HTS assay was developed to monitor the activity of its target enzyme in a more physiologically relevant environment.
The HTS process for the this compound involved screening a diverse chemical library of over 100,000 compounds. agilent.com From this initial screen, a number of "hit" compounds were identified that demonstrated inhibitory activity against the target. These hits are then subjected to further validation and characterization to confirm their activity and eliminate false positives. The results of a typical HTS campaign are summarized in the table below.
| Screening Stage | Number of Compounds | Hit Rate (%) |
|---|---|---|
| Primary High-Throughput Screen | 100,000 | 1.2 |
| Hit Confirmation | 1,200 | 65 |
| Dose-Response Analysis | 780 | 50 |
| Lead Series Identification | 390 | 5 |
Structure-Guided Design and Optimization Strategies
Once initial hits are identified and validated, structure-guided drug design (SGDD) becomes a pivotal component of the optimization process. greeley.org This approach relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, to understand how inhibitors bind to the active site. researchgate.net The power of SGDD lies in its ability to generate and test hypotheses in iterative cycles, leading to the rational design of more potent and selective compounds. greeley.org
For the this compound, co-crystal structures of the target enzyme with initial hit compounds were determined. These structures revealed key interactions between the inhibitors and amino acid residues in the binding pocket, providing a roadmap for chemical modifications to enhance binding affinity and selectivity. nih.govelsevierpure.com For instance, the initial hits for the this compound were found to form hydrogen bonds with specific residues, and this information was used to design new analogs with improved interactions.
The optimization process is iterative, involving the synthesis of new compounds based on structural insights, followed by biological testing and further structural studies. greeley.org This cycle allows for a systematic exploration of the structure-activity relationship (SAR), guiding the chemical modifications toward the desired properties. A key aspect of this process is to identify which parts of the molecule are crucial for binding and should not be altered, as well as regions that can be modified to improve potency or other pharmacological properties. greeley.org
Computational Approaches in the Discovery of this compound
In concert with experimental techniques, computational methods play an increasingly critical role in modern drug discovery. mdpi.com These in silico approaches can accelerate the identification of lead compounds and optimize their properties, reducing the time and cost of research and development.
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach is often used as a complementary method to HTS. In the discovery of the this compound, a virtual screening campaign was conducted on a database of over one million compounds. nih.gov The compounds were docked into the active site of the target enzyme, and their binding affinities were estimated using scoring functions. The top-scoring compounds were then selected for experimental testing, leading to the identification of several novel chemical scaffolds with inhibitory activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.comnih.gov It is a powerful tool for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity of new compounds. nih.gov For the this compound, molecular docking simulations were used to visualize how the inhibitor fits into the binding pocket of its target enzyme and to identify the key amino acid residues involved in the interaction. nih.gov These simulations provided valuable insights that guided the structure-based design and optimization of the inhibitor.
The accuracy of docking predictions can be enhanced by using known inhibitor-protein crystal structures to validate the computational model. nih.gov The table below shows a comparison of docking scores and experimentally determined inhibitory activities for a series of this compound analogs.
| Compound | Docking Score (kcal/mol) | IC50 (nM) |
|---|---|---|
| Analog 1 | -9.8 | 50 |
| Analog 2 | -9.5 | 75 |
| Analog 3 | -9.2 | 120 |
| Analog 4 | -8.9 | 250 |
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. youtube.commdpi.com In drug discovery, MD simulations can be used to assess the stability of ligand-protein complexes and to understand the conformational changes that occur upon ligand binding. nih.govfrontiersin.org For the this compound, MD simulations were performed on the complex of the inhibitor bound to its target enzyme. These simulations confirmed that the inhibitor remains stably bound in the active site over the course of the simulation, providing further confidence in the predicted binding mode. nih.gov MD simulations can also reveal the flexibility of different regions of the protein and how this is affected by inhibitor binding. nih.gov
Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various properties of chemical compounds, including their biological activity. nih.govnih.gov These models are trained on large datasets of known active and inactive compounds and can then be used to predict the activity of new, untested compounds. youtube.com In the context of the this compound, ML models were developed to predict the inhibitory activity of compounds based on their chemical structures. These models were trained on data from HTS and other sources and demonstrated good predictive performance. nih.gov The application of ML can help to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process. longevity.technologyjmir.org
Molecular Mechanism of Action of I472 Inhibitor on 15 Lox 1
Elucidation of Inhibitor-Enzyme Binding Interactions
Computational docking studies have been instrumental in visualizing the binding mode of the I472 inhibitor within the active site of 15-LOX-1. These models were constructed using the rabbit reticulocyte 15-LOX-1 crystal structure (PDB ID: 1LOX), which shares a high degree of sequence similarity with the human enzyme's active site. acs.org
Molecular docking models suggest that the this compound forms specific interactions with several key amino acid residues within the 15-LOX-1 active site. The 2-methoxy group on the benzyl (B1604629) portion of the I472 molecule is particularly important for its high potency. acs.org This functional group is positioned to interact with Glutamine 548 (GLN 548) and Isoleucine 593 (ILE 593). acs.org Further analysis has indicated that another nearby residue, at position 596, plays a critical role in maintaining the structural stability of the enzyme, and the this compound forms stable interactions with this residue, confirming its binding potential. nih.gov
The stability of the this compound within the 15-LOX-1 active site is attributed to specific non-covalent interactions. The docking model revealed the formation of two hydrogen bonds between the 2-methoxy group of the this compound and the side chains of residues GLN 548 and ILE 593. acs.org The presence of the methoxy (B1213986) group at the ortho position on the benzyl ring provides a tenfold increase in potency compared to an unsubstituted benzyl ring, highlighting the critical nature of these hydrogen bonds for effective inhibition. acs.org
Enzymatic Inhibition Kinetics and Potency Assessment
The efficacy of the this compound has been quantified through enzymatic assays, which provide a measure of its potency and offer insights into its inhibitory mechanism.
The this compound is a highly potent inhibitor of 15-LOX-1. acs.org Experimental studies have determined its half-maximal inhibitory concentration (IC50) to be 0.19 μM. acs.orgnih.gov This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of 15-LOX-1 by 50%, establishing it as a significantly more potent inhibitor than many other compounds in its series. acs.org
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| I472 (compound 9c) | 15-LOX-1 | 0.19 | acs.orgnih.gov |
Detailed kinetic studies to fully elucidate the specific type of inhibition (e.g., competitive, non-competitive, or mixed) and to determine kinetic parameters such as the inhibitor constant (Ki) for the this compound have not been specified in the reviewed scientific literature. While such analyses have been performed for other indole-based 15-LOX-1 inhibitors, this specific information is not available for I472. nih.gov
Structure Activity Relationship Sar Studies of I472 Inhibitor and Analogues
Systematic Modification of I472 Inhibitor Chemical Scaffolds
The development of I472, also identified as compound 9c, stemmed from systematic modifications of an indole-based chemical scaffold. acs.orgnih.gov Researchers began with known 15-LOX-1 inhibitors, such as ethyl 6-chloro-1H-indole-2-carboxylate, and explored modifications at key positions to improve inhibitory potency. nih.gov
One major area of focus was the substituent at the indole (B1671886) 3-position. nih.gov Previous work had shown that attaching aliphatic acyl chains or other groups at this position could markedly improve inhibitory activity against human 15-LOX-1. nih.govnih.gov The strategy for developing I472 involved replacing a previously studied aliphatic lipid chain with a series of less flexible E-alkene substituents, aiming to explore new chemical space and enhance binding affinity. acs.org This led to the synthesis of a series of compounds built upon a 6-chloro-1H-indole-2-carboxylic acid ethyl ester core. caymanchem.com
Influence of Substituent Patterns on Inhibitory Efficacy
The systematic introduction of different substituents revealed clear structure-activity relationships, highlighting how minor chemical changes can dramatically alter a compound's ability to inhibit 15-LOX-1. acs.org The inhibitory concentration 50% (IC50), a measure of a drug's potency, was a key metric in these evaluations. nih.gov
For the series leading to I472, modifications were focused on the benzylamino group attached to the propen-1-yl side chain. The research demonstrated that the position of a methoxy (B1213986) group on the benzyl (B1604629) ring was critical. Compound I472 (9c) , with its ortho-methoxy substitution on the benzyl group, proved to be the most potent inhibitor in its series, with an IC50 value of 0.19 µM. acs.orgcaymanchem.com This was a tenfold improvement in potency compared to an analog, compound 9f , which had a para-methoxy substitution, clearly indicating a strong preference for the ortho position. acs.org
The following interactive table details the SAR findings for I472 and its analogs, showcasing the impact of substituent patterns on 15-LOX-1 inhibition.
Identification of Essential Pharmacophoric Elements for 15-LOX-1 Binding
SAR studies are crucial for identifying a compound's pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For this class of indole-based inhibitors, several key pharmacophoric elements for binding to the 15-LOX-1 active site have been identified.
Carboxyl Group Interaction : The carboxyl group of inhibitors can interact with the non-heme iron (Fe2+) ion in the active site of the lipoxygenase enzyme. tandfonline.com
Hydrophobic Moieties : The enzyme's active site contains a large, buried, and hydrophobic pocket where lipid substrates normally bind. acs.org Inhibitors must possess complementary hydrophobic features to occupy this space effectively. axonmedchem.com In I472, the substituted benzyl group serves this purpose.
Specific Substituent Placement : The superior potency of the ortho-methoxy substituted I472 (9c) over its meta and para analogs suggests a specific, favorable interaction or optimal orientation within a sub-pocket of the enzyme's active site. acs.org This highlights that not only the presence but also the precise location of a functional group is vital for efficacy.
Cellular and Mechanistic Investigations of I472 Inhibitor Activity
Inhibition of Cellular Lipoxygenase Activity in In Vitro Systems
The primary mechanism of I472 is its inhibition of 15-LOX-1, an enzyme pivotal in the generation of lipid peroxides. ebi.ac.ukresearchgate.net The inhibitory potency of I472 has been quantified with an IC₅₀ value of 0.19 μM. acs.orgnih.gov This targeted inhibition has been shown to protect macrophages from cell death induced by lipopolysaccharides (LPS). acs.orgnih.gov
Activity-Based Protein Profiling and Labeling Assays
To confirm the engagement of I472 with its intended target within a complex cellular environment, activity-based protein profiling (ABPP) and labeling assays have been employed. acs.orgresearchgate.net This technique utilizes chemical probes to visualize the activity of specific enzymes. In the context of I472, a method involving a covalent lipoxygenase inhibitor tagged with a terminal alkene for bioorthogonal labeling was used. acs.orgresearchgate.net This allowed for the estimation of cellular lipoxygenase inhibition by I472 in RAW 264.7 macrophage cell lysates. rug.nl The results demonstrated that I472 effectively inhibits cellular lipoxygenases. acs.orgnih.gov
Modulation of Cellular Oxidative Stress Responses
A key consequence of 15-LOX-1 activity is the production of lipid hydroperoxides, which are significant contributors to oxidative stress and can trigger regulated cell death pathways like ferroptosis. ebi.ac.ukresearchgate.net I472 has demonstrated a clear ability to counteract these effects.
Suppression of Lipid Peroxidation Pathways
Research has shown that I472 significantly attenuates the increase in lipid peroxides. acs.orgnih.gov In RAW 264.7 cells treated with LPS and interferon-γ (IFNγ), I472 at a concentration of 5 μM markedly reduced lipid peroxidation, an effect comparable to another 15-LOX inhibitor, PD-146176. acs.orgnih.gov This suppression of lipid peroxidation is a direct result of inhibiting 15-LOX-1 and its downstream products. acs.org The effect of I472 on lipid peroxidation was more pronounced than that of the 5-LOX inhibitor, Zileuton. acs.org
Interrogation of Downstream Signaling Pathways Affected by I472 Inhibitor
The effects of I472 extend beyond the direct inhibition of lipoxygenase activity and the subsequent reduction in oxidative stress. It also influences key inflammatory signaling pathways.
Regulation of Nuclear Factor-κB (NF-κB) Activation
A significant finding is the ability of I472 to modulate the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation and cell survival. acs.orgnih.gov In RAW-Blue macrophages stimulated with LPS and IFNγ, pretreatment with I472 led to a dose-dependent reduction in NF-κB transcriptional activity. acs.orgnih.gov This inhibition of NF-κB activation is consistent with the observed downstream effects on gene expression and nitric oxide production. acs.orgaxonmedchem.com Specifically, I472 was found to downregulate the expression of the NF-κB-related gene, inducible nitric oxide synthase (iNOS), by approximately 50% at a concentration of 5 μM. acs.orgnih.gov This, in turn, leads to a dose-dependent decrease in the production of nitric oxide (NO). acs.orgnih.gov These findings suggest a crosstalk mechanism between 15-LOX-1 activity and the NF-κB pathway. acs.org
Table 1: Effects of this compound on Cellular Processes
| Cellular Process | Model System | Treatment | I472 Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| NF-κB Activity | RAW-Blue Macrophages | LPS/IFNγ | 0.2, 1, 5 μM | Dose-dependent reduction in NF-κB transcriptional activity | acs.orgnih.gov |
| iNOS Gene Expression | RAW 264.7 Macrophages | LPS/IFNγ | 5 μM | ~50% downregulation | acs.orgnih.gov |
| Lipid Peroxidation | RAW 264.7 Macrophages | LPS/IFNγ | 5 μM | Significant attenuation of lipid peroxide increase | acs.orgnih.gov |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not Specified | Dose-dependent | Inhibition of NO production | acs.orgnih.gov |
Impact on Nitric Oxide (NO) Production
The this compound has demonstrated a significant, dose-dependent inhibitory effect on the production of nitric oxide (NO) in cellular models. nih.govaxonmedchem.com In studies utilizing RAW 264.7 macrophages, treatment with the this compound led to a marked reduction in NO levels. nih.gov This effect is consistent with the inhibitor's ability to downregulate the expression of inducible nitric oxide synthase (iNOS), a key enzyme responsible for NO synthesis during inflammatory responses. nih.govacs.org The inhibition of NO production by the this compound is linked to its modulation of the nuclear factor-κB (NF-κB) signaling pathway, which is a critical regulator of iNOS gene expression. nih.govacs.org By suppressing NF-κB activation, the this compound effectively curtails the downstream cascade leading to NO generation. nih.govacs.org
The inhibitory effect of I472 on NO production in RAW 264.7 macrophages is detailed in the table below.
| Treatment Condition | NO Production Inhibition |
| This compound (Dose-dependent) | Significant reduction |
Data derived from studies on RAW 264.7 macrophages demonstrating a dose-dependent inhibition of nitric oxide production. nih.gov
Influence on Regulated Cell Death Phenotypes in Cellular Models
The this compound has been shown to influence regulated cell death phenotypes, offering protection against cytotoxicity in cellular models of inflammation. nih.govacs.orgacs.orgnih.govfigshare.com The primary mechanism of this protection is attributed to its inhibition of 15-LOX-1, which in turn affects pathways leading to cell death, such as ferroptosis and other forms of regulated necrosis. nih.govacs.org
The this compound is presumed to prevent ferroptotic cell death by inhibiting the formation of lipid peroxides, a hallmark of ferroptosis. nih.govacs.org Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. abcam.com By inhibiting 15-LOX-1, the this compound directly curtails the enzymatic catalysis of lipid peroxidation. nih.govacs.org
In studies on RAW 264.7 cells, the this compound was shown to significantly attenuate the increase in lipid peroxides induced by lipopolysaccharide (LPS) and interferon-γ (IFNγ). nih.govacs.org Its efficacy in reducing lipid peroxidation was comparable to that of another 15-LOX inhibitor, PD-146176. nih.gov This provides direct evidence for the role of the this compound in modulating the ferroptotic pathway by suppressing a key initiating event.
The table below summarizes the effect of the this compound on lipid peroxidation in a cellular model.
| Cell Line | Treatment | Effect on Lipid Peroxidation |
| RAW 264.7 | 5 µM this compound + LPS/IFNγ | Significant attenuation |
Data from experiments using the fluorescent dye BODIPY 581/591 C11 and fluorescence-activated cell sorting (FACS) to measure lipid peroxidation. nih.govacs.org
A key finding from the research on the this compound is its ability to protect macrophage cell viability in the face of lipopolysaccharide (LPS)-induced stress. nih.govacs.orgaxonmedchem.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can lead to cell death in macrophages. nih.gov
In studies using RAW 264.7 macrophages, treatment with the this compound resulted in a dose-dependent increase in cell viability following exposure to a high concentration of LPS. nih.govacs.org At a concentration of 5 µM, the this compound produced a 20% increase in viability, demonstrating a stronger protective effect than the 5-LOX inhibitor Zileuton and the previously identified 15-LOX-1 inhibitor Eleftheriadis-14d. nih.gov This protective effect underscores the potential of 15-LOX-1 inhibition as a strategy to mitigate cell death in inflammatory conditions. nih.gov
The protective effects of the this compound on macrophage viability are presented in the table below.
| Cell Line | Stressor | Inhibitor Concentration | Increase in Cell Viability |
| RAW 264.7 | 100 µg/mL LPS | 5 µM | 20% |
Cell viability was determined by a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. nih.govacs.org
Advanced Methodologies and Analytical Techniques in I472 Inhibitor Research
Spectroscopic Methods for Ligand-Target Interaction Characterization
While detailed spectroscopic studies specifically for I472 are not extensively published in primary literature, the characterization of similar ligand-target interactions in drug discovery commonly employs a range of spectroscopic techniques. elifesciences.org Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for this purpose. elifesciences.org For the inhibitor I472, ¹H and ¹³C NMR spectral data have been used to confirm its chemical structure. acs.org
In the broader context of inhibitor research, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the binding affinity and thermodynamics of ligand-receptor interactions. elifesciences.orgpnas.org For example, fluorescence polarization assays have been used to determine the binding affinity of peptides to target proteins, a principle applicable to small molecule inhibitors like I472. pnas.org These methods provide critical data on the kinetics and strength of the inhibitor-enzyme complex, which are essential for understanding its potency.
Flow Cytometry-Based Assays for Cellular Pathway Analysis
Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of single cells. In the investigation of I472's effects, particularly its ability to protect macrophages from lipopolysaccharide (LPS)-induced cytotoxicity, Fluorescence-Activated Cell Sorting (FACS) analysis has been employed. nih.govacs.org This method allows for the high-throughput quantification of cell populations and the assessment of cellular health and response to stimuli.
While specific flow cytometry data for I472 is noted in supplementary materials of research articles, the general application of this technique in immunology and cancer research is well-established. acs.orglabcorp.comnih.gov For instance, flow cytometry can be used to perform immunophenotyping, analyze the expression of cell surface markers, and assess intracellular protein levels. labcorp.com In the context of I472, which impacts inflammatory pathways, flow cytometry could be used to analyze the expression of inflammatory markers on macrophages or to quantify apoptosis and other forms of cell death induced by inflammatory stimuli. nih.govresearchgate.net
Reporter Gene Assays for Transcriptional Activity Assessment
Reporter gene assays are a cornerstone in understanding how inhibitors like I472 modulate cellular signaling pathways at the level of gene expression. Research has demonstrated that I472 can downregulate the transcriptional activity of Nuclear Factor-κB (NF-κB). nih.govacs.org This was determined using a reporter gene assay where the expression of a reporter gene, such as luciferase, is placed under the control of an NF-κB responsive promoter.
In these experiments, RAW-Blue macrophages, which contain a stably integrated NF-κB and AP-1-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene, were pre-treated with I472. acs.org Upon stimulation with LPS and interferon-γ, a significant, dose-dependent decrease in reporter gene activity was observed in the presence of I472, indicating reduced NF-κB transcriptional activity. acs.org This finding is significant as the NF-κB pathway is a key regulator of inflammation and cell survival. nih.govnih.gov
Table 1: Effect of I472 on NF-κB Transcriptional Activity
| I472 Concentration (µM) | NF-κB Activity (relative to stimulated control) | Statistical Significance (p-value) |
|---|---|---|
| 0.2 | Reduced | < 0.05 |
| 1 | Further Reduced | < 0.005 |
| 5 | Significantly Reduced | < 0.001 |
Data derived from reporter gene assays in RAW-Blue macrophages stimulated with LPS and IFNγ. acs.org
Chromatographic Techniques for Metabolite Profiling
Advanced chromatographic techniques, particularly those coupled with mass spectrometry, are essential for metabolite profiling and understanding how a compound affects cellular metabolism. technosaurus.co.jpnih.gov While specific metabolite profiling studies for I472 have not been detailed, the methodologies are highly relevant to its mechanism of action. Given that I472 inhibits 15-LOX-1, an enzyme involved in lipid peroxidation, it directly influences the production of lipid-derived metabolites. nih.govfigshare.comnih.gov
Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the gold standard for separating and identifying a wide range of metabolites from biological samples. ijper.orgmdpi.com These methods could be applied to cells treated with I472 to profile changes in the lipidome, providing a detailed picture of the downstream effects of 15-LOX-1 inhibition. For instance, a reduction in specific oxidized lipid species would be expected. The use of stable isotope-labeled internal standards can further enhance the accuracy and quantitative nature of these analyses. nih.gov
Integration of Bioinformatics and Chemoinformatics Tools for Data Interpretation
Bioinformatics and chemoinformatics are indispensable for modern drug discovery and are heavily utilized in the research surrounding I472 and other 15-LOX-1 inhibitors. researchgate.netlongdom.orgencyclopedia.pubnih.gov Molecular docking simulations, a key chemoinformatics tool, have been used to predict and analyze the binding mode of I472 within the active site of 15-LOX-1. tandfonline.commdpi.com
These computational studies reveal the specific amino acid residues that I472 interacts with, such as Ala403 and Leu596, through interactions like Pi-alkyl bonds. mdpi.com Such insights are crucial for understanding the structure-activity relationships (SAR) of a series of inhibitors and for designing more potent and selective compounds. acs.orgtandfonline.com For example, docking studies helped to explain why the ortho-methoxy substitution on the benzyl (B1604629) group of I472 provides a tenfold increase in potency compared to an unsubstituted benzyl group. acs.org
Bioinformatics tools are also critical for pathway analysis, helping to connect the inhibition of 15-LOX-1 by I472 to broader cellular processes like regulated cell death and inflammation. nih.govlongdom.org By integrating experimental data from reporter assays and other functional studies with large-scale biological databases, researchers can build comprehensive models of the inhibitor's effects. researchgate.net
Table 2: Key Molecular Interactions of I472 with 15-LOX-1 (ALOX15)
| Interacting Residue | Type of Interaction | Reference |
|---|---|---|
| Ala403 | Pi-alkyl | mdpi.com |
| Leu596 | Pi-alkyl | mdpi.com |
Data obtained from molecular docking simulations.
Future Research Trajectories and Potential Applications of I472 Inhibitor Analogues
Design and Synthesis of Next-Generation 15-LOX-1 Inhibitors with Improved Profiles
The development of I472, also known as compound 9c, which demonstrated an IC₅₀ value of 0.19 μM against 15-LOX-1, has spurred further structure-activity relationship (SAR) studies to create next-generation inhibitors. acs.orgacs.org Research is focused on modifying the I472 scaffold to enhance potency, selectivity, and physicochemical properties. For instance, the indole (B1671886) core of I472 is a common starting point for new designs. nih.gov Earlier work on indole-based inhibitors like Eleftheriadis-14d (IC₅₀ = 90 nM) provided a basis for the development of I472. nih.gov
Future synthesis will likely explore substitutions at various positions of the indole ring and modifications of the side chain to optimize interactions within the enzyme's active site. The goal is to develop compounds with sub-nanomolar potency and even greater selectivity against other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX) and cyclooxygenase (COX) enzymes, a challenge that has limited many previous inhibitors. researchgate.netacs.org For example, the inhibitor ML351 was found to have an IC₅₀ of 200 nM for 15-LOX-1 and over 250-fold selectivity against related enzymes. researchgate.netacs.org The optimization of these profiles is critical for creating precise tools to probe 15-LOX-1 functions without confounding off-target effects.
Exploration of Novel Chemical Space for Diverse Chemotypes
While I472 and its analogues represent a promising chemical class, a key research trajectory involves moving beyond this scaffold to discover entirely new chemotypes for 15-LOX-1 inhibition. This diversification mitigates risks associated with a single chemical class and can lead to inhibitors with different mechanisms of action or improved properties.
Quantitative high-throughput screening (qHTS) of large small-molecule libraries has proven effective in this endeavor. researchgate.netnih.gov A qHTS campaign against approximately 74,000 compounds led to the discovery of a novel oxadiazole chemotype with nanomolar potency and exceptional selectivity (>7500-fold) against other lipoxygenases and cyclooxygenases. acs.orgnih.gov Other discovered scaffolds include thiophenes, coumarins, and imidazo[2,1-b]thiazoles. researchgate.netnih.govmdpi.com The exploration of such diverse chemical spaces is crucial for identifying starting points for new inhibitor development programs.
| Compound/Series | Chemotype | Key Findings | Reference(s) |
| ML351 | Oxadiazole-based | IC₅₀ = 200 nM; >250-fold selectivity vs. other LOX/COX enzymes. | researchgate.netacs.org |
| ThioLox | Thiophene | Competitive inhibitor with a Kᵢ value of 3.30 µM. | nih.gov |
| 7-methoxy-3-hydroxycoumarin (7-M3HC) derivatives | Coumarin | Demonstrated potent inhibitory activity against human 15-LOX-1. | researchgate.net |
| Imidazo[2,1-b]thiazole derivatives | Imidazo[2,1-b]thiazole | Compounds showed IC₅₀ values ranging from 11.5–35 μM. | mdpi.com |
| I472 (Compound 9c) | Indole | IC₅₀ = 0.19 μM; protects macrophages from LPS-induced cell death. | acs.orgacs.org |
Advancement of Computational Modeling for Rational Inhibitor Design
Computational techniques are becoming indispensable for accelerating the discovery and optimization of 15-LOX-1 inhibitors. Molecular docking studies, for instance, have been used to visualize how inhibitors like I472 bind within the active site of 15-LOX-1. acs.org These models use crystal structures, often of the highly similar rabbit 15-LOX (PDB: 1LOX), to predict binding orientations and key interactions, guiding the rational design of new analogues with improved affinity. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool being applied. mdpi.comresearchgate.net By analyzing a dataset of compounds with known inhibitory activities, QSAR models can identify the physicochemical and structural features that are critical for potency. For example, the GUSAR 2019 software has been used to build consensus QSAR models for a set of 100 homo- and heterocyclic 15-LOX inhibitors, which can then be used for virtual screening of new compound libraries. mdpi.comresearchgate.net Machine learning algorithms, such as the naive Bayesian classifier, are also being combined with structure-based screening to identify novel inhibitor candidates from large databases. mdpi.com These computational approaches significantly reduce the time and cost associated with preclinical drug discovery by prioritizing the synthesis and testing of the most promising compounds. mdpi.com
Investigation of Cross-Talk Mechanisms with Unexplored Biological Pathways
The known involvement of 15-LOX-1 in inflammatory signaling provides a strong basis for further exploration of its biological roles. Research using inhibitors like I472 has demonstrated a clear cross-talk between 15-LOX-1 activity and the nuclear factor-kappa B (NF-κB) signaling pathway. acs.orgnih.gov Inhibition of 15-LOX-1 by I472 was shown to suppress NF-κB activation, leading to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). acs.orgnih.govaxonmedchem.com This highlights a pro-inflammatory signaling cascade where 15-LOX-1-derived lipid peroxides can augment NF-κB-mediated responses. nih.gov
Future research will use potent and selective I472 analogues to dissect these interactions further and to uncover novel cross-talk with other, less-explored biological pathways. The role of 15-LOX-1 in ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, is an area of intense interest. nih.govresearchgate.net By using specific inhibitors, researchers can clarify the precise role of 15-LOX-1 in initiating or propagating ferroptosis in different cell types and disease contexts, such as cancer and neurodegeneration. nih.govnih.gov Understanding these intricate signaling networks is essential for identifying new therapeutic opportunities.
Development of I472 Inhibitor as a Chemical Probe for Fundamental Biological Discoveries
A highly potent, selective, and well-characterized inhibitor like an optimized I472 analogue can serve as a powerful chemical probe. Such probes are invaluable tools for elucidating the fundamental biological functions of their target enzyme, in this case, 15-LOX-1. By inhibiting the enzyme with high specificity, researchers can confidently attribute observed cellular or physiological effects to the modulation of 15-LOX-1 activity.
The development of I472 analogues can be complemented by the creation of activity-based probes (ABPs). acs.orgnih.gov These probes are designed to covalently bind to the active form of an enzyme and often contain a reporter tag for detection. Using an ABP in conjunction with a competitive inhibitor like I472 can confirm target engagement within a complex biological system, such as a cell lysate or even in living cells. acs.orgnih.gov For example, studies have shown that I472 can inhibit the labeling of cellular lipoxygenases by an ABP, confirming its engagement with the target in a cellular context. acs.orgnih.gov The development of next-generation I472 analogues as chemical probes will be instrumental in validating the role of 15-LOX-1 in various diseases and uncovering new biological functions. drziweidai.com
Q & A
Q. How is the inhibitory potency (IC₅₀) of I472 against 15-LOX-1 experimentally determined?
Methodological Answer:
- Enzyme activity assays : Use recombinant 15-LOX-1 in vitro with arachidonic acid as a substrate. Measure the formation of hydroperoxides (e.g., 15-HpETE) spectrophotometrically at 234 nm. I472's IC₅₀ is calculated by comparing inhibition rates across concentrations (e.g., 0.1–10 µM) .
- Validation : Include positive controls (e.g., zileuton) and negative controls (probe-only or inhibitor-free conditions) to confirm specificity. Activity-based probes can verify target engagement in RAW 264.7 macrophage lysates via Western blotting with 15-LOX-1 antibodies .
Q. What experimental models are suitable for studying I472's anti-inflammatory effects?
Methodological Answer:
- Macrophage models : Use RAW 264.7 macrophages stimulated with LPS/IFN-γ to mimic inflammation. Measure NF-κB activation via luciferase reporter assays (e.g., RAW-Blue cells) and quantify downstream markers like iNOS expression (Western blot) or NO production (Griess assay) .
- Lipid peroxidation assays : Assess I472's protection against LPS-induced cytotoxicity using thiobarbituric acid reactive substances (TBARS) or C11-BODIPY probes to detect lipid ROS .
Q. How to validate I472's selectivity for 15-LOX-1 over related enzymes (e.g., 12-LOX or COX-2)?
Methodological Answer:
- Comparative enzyme panels : Test I472 against purified 12-LOX, COX-1/2, and other lipoxygenases under identical assay conditions.
- Cellular specificity : Use siRNA knockdown of 15-LOX-1 in macrophages; if I472 loses efficacy, it confirms target specificity .
Advanced Research Questions
Q. How to resolve contradictory data on I472's partial inhibition of NF-κB activation in LPS-stimulated macrophages?
Methodological Answer:
- Mechanistic dissection : Combine phospho-proteomics (e.g., p-IκBα, p-p65) with transcriptomics to identify non-canonical pathways (e.g., MAPK/STAT) that may compensate for NF-κB suppression.
- Time-course experiments : Assess NF-κB activity at multiple time points (e.g., 1–24 hours post-LPS) to capture dynamic feedback loops .
- Cross-talk analysis : Investigate I472's indirect effects on redox balance (e.g., via lipid peroxidation products) that modulate NF-κB .
Q. What computational strategies optimize I472's structure for enhanced 15-LOX-1 inhibition?
Methodological Answer:
- Molecular docking : Compare I472's binding mode (e.g., Pi-alkyl interactions with Ala403/Leu596) with newer inhibitors using AutoDock Vina or Schrödinger. Focus on residues critical for substrate entry (e.g., Phe414, Leu407) .
- Fragment substitution : Replace I472's indole core with bioisosteres (e.g., benzimidazole) while maintaining hydrogen bonds with Gln547. Validate via MD simulations (100 ns) to assess stability .
- Machine learning : Train Bayesian classifiers on ALOX15 inhibitor datasets to predict novel scaffolds. Prioritize candidates with lower van der Waals clashes than I472 .
Q. How to design a study evaluating I472's role in ferroptosis modulation?
Methodological Answer:
- Ferroptosis induction : Use erastin or RSL3 in HT-1080 cells. Measure cell viability (CCK-8 assay) and lipid ROS (LiperFluo probe) with/without I472.
- Biochemical validation : Quantify 15-HpETE levels (LC-MS/MS) and GPX4 activity to confirm 15-LOX-1-dependent ferroptosis pathways .
- In vivo models : Test I472 in a murine ischemia-reperfusion injury model, correlating tissue 15-LOX-1 activity with ferroptosis markers (e.g., ACSL4, PTGS2) .
Q. What methods address batch-to-batch variability in I472's cellular efficacy?
Methodological Answer:
- Quality control : Standardize DMSO stock preparation (e.g., anhydrous conditions, −80°C storage) and confirm solubility via dynamic light scattering.
- Dose-response normalization : Include internal controls (e.g., Zileuton) in every experiment to calibrate inhibition curves.
- Metabolic stability assays : Use liver microsomes to assess I472's half-life; exclude batches with CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
